Tert-butyl 3-bromophenylsulfonylcarbamate
Overview
Description
Tert-butyl 3-bromophenylsulfonylcarbamate is a chemical compound with the CAS Number: 1034175-17-1 and a molecular weight of 336.21 . It has a linear formula of C11H14BRNO4S .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-bromophenylsulfonylcarbamate is represented by the formula C11H14BRNO4S . It consists of a tert-butyl group, a bromophenyl group, a sulfonyl group, and a carbamate group .Scientific Research Applications
Synthesis of N-(Boc) Hydroxylamines
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-butyl 3-bromophenylsulfonylcarbamate, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Synthesis of 3-Arylsulfonylquinolines
Tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, without any metals, leads to the synthesis of 3-arylsulfonylquinoline derivatives. This transformation is significant for the straightforward formation of a C-S bond and quinoline ring in a single step, indicating the potential of related tert-butyl compounds in pharmaceutical drug synthesis (Zhang et al., 2016).
Nanophase Separation and pH-Dependent Iridescence
Polysulfone-graft-poly(tert-butyl acrylate), synthesized by reacting lithiated polysulfone with bromine-end-functionalized poly(tert-butyl acrylate), demonstrates nanophase separation, where poly(tert-butyl acrylate) domains segregate to form nanometer-sized domains. This material showcases the potential of tert-butyl compounds in creating pH-responsive iridescent materials through hydrolysis, presenting applications in smart coatings and sensors (Lu, Liu, & Duncan, 2004).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used for the asymmetric synthesis of a broad range of amines, demonstrating the versatility of tert-butyl-based compounds in synthesizing chiral amines. These compounds serve as intermediates that activate the imines for nucleophilic addition and are easily removed post-reaction, facilitating the synthesis of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Oxidation and Chlorination Reactions
Tert-butyl-N-chlorocyanamide showcases versatility in organic synthesis for chlorination and oxidation reactions. Its high active chlorine content and solubility in organic solvents highlight the role of tert-butyl compounds in developing efficient, safe, and recyclable reagents for diverse organic transformations (Kumar & Kaushik, 2007).
properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLYKQBWUAXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromophenylsulfonylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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